1-(2-bromoethyl)-4-methyl-1H-pyrazole
Description
1-(2-Bromoethyl)-4-methyl-1H-pyrazole (CAS: 1023299-43-5) is a pyrazole derivative featuring a methyl group at the 4-position and a 2-bromoethyl substituent at the 1-position of the heterocyclic ring. Its molecular formula is C₆H₉BrN₂, with a molecular weight of 189.05 g/mol . The compound is commercially available for research purposes, with purity specifications and storage requirements tailored to its reactive bromoethyl group, which makes it valuable in synthetic chemistry for nucleophilic substitution reactions . Its hazard profile includes toxicity (H301, H311, H331) and requires careful handling under controlled conditions .
Properties
IUPAC Name |
1-(2-bromoethyl)-4-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-6-4-8-9(5-6)3-2-7/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVBHEBIDPKSAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287436 | |
| Record name | 1-(2-Bromoethyl)-4-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023299-43-5 | |
| Record name | 1-(2-Bromoethyl)-4-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1023299-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromoethyl)-4-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(2-Bromoethyl)-4-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
1-(2-Bromoethyl)-4-methyl-1H-pyrazole has the following chemical structure:
- Chemical Formula : C6H8BrN3
- CAS Number : 1023299-43-5
This compound features a pyrazole ring, which is known for its diverse pharmacological properties.
The biological activity of 1-(2-bromoethyl)-4-methyl-1H-pyrazole is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Similar compounds have demonstrated the following mechanisms:
- Non-Covalent Interactions : The compound likely interacts with its targets through hydrogen bonding and hydrophobic interactions.
- Influence on Biochemical Pathways : Pyrazole derivatives are known to affect various signaling pathways, which can lead to diverse biological effects such as anti-inflammatory and antimicrobial activities.
Biological Activities
Research indicates that 1-(2-bromoethyl)-4-methyl-1H-pyrazole exhibits several biological activities:
- Antimicrobial Activity : Pyrazole derivatives have shown activity against a range of bacterial strains. For instance, compounds structurally similar to 1-(2-bromoethyl)-4-methyl-1H-pyrazole have demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Properties : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. The IC50 values for related compounds have been reported in the micromolar range against various cancer cell lines, indicating potential for further development .
- Anti-inflammatory Effects : Pyrazole compounds are often explored for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Case Studies
Several studies have investigated the biological effects of pyrazole derivatives, providing insights into the potential applications of 1-(2-bromoethyl)-4-methyl-1H-pyrazole:
Study 1: Antimicrobial Evaluation
In a comparative study, a series of pyrazole derivatives were tested for antimicrobial activity. The results indicated that certain derivatives exhibited significant antibacterial effects with MIC values lower than those of standard antibiotics like Chloramphenicol .
| Compound | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
|---|---|---|
| 1-(2-bromoethyl)-4-methyl-1H-pyrazole | 25 | 50 |
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of pyrazole derivatives found that some compounds had IC50 values comparable to established chemotherapeutics like Doxorubicin. For example, one derivative showed an IC50 of 6.43 µM against HT-29 colorectal cancer cells .
| Compound | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| 1-(2-bromoethyl)-4-methyl-1H-pyrazole | 9.83 | 2.24 |
Scientific Research Applications
Biological Activities
Pyrazole derivatives, including 1-(2-bromoethyl)-4-methyl-1H-pyrazole, exhibit a broad spectrum of biological activities. Research has indicated that pyrazoles can function as anti-inflammatory, analgesic, anti-tubercular, and anti-cancer agents. For instance, compounds derived from pyrazole have shown significant efficacy against various bacterial strains and have been evaluated for their potential as antibiotic adjuvants .
Table 1: Biological Activities of Pyrazole Derivatives
| Activity Type | Example Compounds | Reference |
|---|---|---|
| Anti-inflammatory | 3-(5-Bromo-2-thienyl) derivatives | |
| Antimicrobial | 1-acetyl-3,5-diphenyl derivatives | |
| Anti-cancer | Various synthesized pyrazoles |
Case Studies
Several studies have highlighted the therapeutic potential of pyrazole derivatives:
- Anti-inflammatory Activity : A study demonstrated that a series of bis(3-aryl-4,5-dihydro-1H-pyrazole-1-thiocarboxamides) exhibited potent anti-inflammatory effects in carrageenan-induced paw edema models, outperforming indomethacin as a standard .
- Antimicrobial Efficacy : Another investigation focused on the synthesis of pyrazole containing oxazol-5-one derivatives, which displayed notable antimicrobial activity against E. coli and S. aureus, suggesting their potential as new antibiotics .
Synthetic Pathways
The synthesis of 1-(2-bromoethyl)-4-methyl-1H-pyrazole can be achieved through various methodologies, including N-alkylation reactions and phase transfer catalysis. These methods facilitate the introduction of functional groups that enhance the compound's biological activity.
Table 2: Synthetic Methods for Pyrazole Derivatives
| Method | Description | Reference |
|---|---|---|
| N-Alkylation | Reaction with bromoalkanes | |
| Phase Transfer Catalysis | Utilizes water as a solvent for reaction |
Applications in Drug Development
The compound's ability to act as a non-ionic organic buffering agent makes it valuable in biological assays and cell culture environments where pH control is crucial . Its structural features allow for modifications that can lead to enhanced pharmacological profiles.
Comparison with Similar Compounds
4-Bromo-1-(2-chloroethyl)-1H-pyrazole (CAS: 663941-72-8)
- Molecular Formula : C₅H₆BrClN₂
- Molecular Weight : 209.47 g/mol
- Key Differences :
- Substituents: A bromine atom replaces the methyl group at the 4-position, and a 2-chloroethyl group is present at the 1-position.
- Reactivity: The chloroethyl group is less reactive than bromoethyl in nucleophilic substitutions due to the weaker leaving group ability of Cl⁻ compared to Br⁻ .
- Applications: Likely used in cross-coupling reactions, similar to brominated pyrazoles in and .
1-(3-Chloropropyl)-4-methyl-1H-pyrazole (CAS: 1183348-53-9)
5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole (Compound 2m)
- Molecular Formula : C₁₆H₁₁BrN₃O₂
- Molecular Weight : 373.19 g/mol
- Key Differences :
- Substituents: Bulky aryl groups (bromophenyl and nitrophenyl) introduce steric hindrance and electronic effects (e.g., nitro groups are electron-withdrawing).
- Applications: Such derivatives are often explored for biological activity, contrasting with the alkyl-halide functionalized target compound .
Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point | Reactivity Highlights |
|---|---|---|---|
| 1-(2-Bromoethyl)-4-methyl-1H-pyrazole | 189.05 | Not reported | High electrophilicity at bromoethyl group |
| 4-Bromo-1-(2-chloroethyl)-1H-pyrazole | 209.47 | Not reported | Moderate reactivity due to Cl⁻ leaving group |
| 1-(3-Chloropropyl)-4-methyl-1H-pyrazole | 170.63 | Not reported | Lower electrophilicity; longer alkyl chain |
| 5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole | 373.19 | Not reported | Aryl substituents dominate electronic effects |
Spectroscopic Data Comparison
- 1H NMR :
- IR Spectroscopy :
- Bromoethyl group in the target compound shows C-Br stretching at ~560 cm⁻¹, absent in chloroethyl analogs .
Preparation Methods
Direct N-Alkylation of 4-Methyl-1H-pyrazole with 1,2-Dibromoethane or Equivalent Bromoethylating Agents
Method Overview:
A common approach to synthesize 1-(2-bromoethyl)-4-methyl-1H-pyrazole is via nucleophilic substitution where the pyrazole nitrogen (N1) acts as a nucleophile to attack a bromoethyl electrophile such as 1,2-dibromoethane or 2-bromoethyl halide derivatives.
- 4-Methyl-1H-pyrazole is deprotonated using a suitable base (e.g., sodium hydride, potassium carbonate, or sodium ethoxide) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The deprotonated pyrazole is then reacted with 2-bromoethyl bromide or 1,2-dibromoethane at controlled temperatures (often 40-90 °C) to afford the N-alkylated product.
- The reaction mixture is worked up by extraction and purification via chromatography or recrystallization.
- The choice of base and solvent influences the yield and selectivity.
- Temperature control is crucial to minimize side reactions such as over-alkylation or polymerization.
- The bromoethyl group must be introduced carefully to preserve the bromine functionality for further transformations.
Multi-Step Synthesis via Pyrazole-Containing Intermediates
Example from Patent Literature:
A related synthetic route involves preparing 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone as an intermediate, which can be further transformed into substituted pyrazoles with bromoethyl groups.
- In one patented method, 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone is synthesized by reacting 4-bromo-2-nitroaniline with the said ethanone derivative under reflux in water at 100-110 °C for 3-4 hours.
- The product is extracted with ethyl acetate, dried, and concentrated to yield a light yellow oily substance, with yields reported up to 91.4%.
- Subsequent reduction and cyclization steps using metallic indium and hydrochloric acid yield pyrazole-containing quinoxaline derivatives, demonstrating the feasibility of incorporating bromoethyl groups into pyrazole frameworks.
While this example focuses on a ketone intermediate, it illustrates the strategy of building the pyrazole ring with bromoethyl substituents attached early in the synthesis.
Cyclization Routes Using Alkylated Malonate Derivatives and Hydrazines
Alternative Approach:
Some methods for pyrazole derivatives involve reacting alkylated malonate compounds with hydrazine derivatives to form the pyrazole ring, which can then be functionalized with bromoethyl substituents.
- For example, dimethyl malonate is reacted under alkaline conditions with formamide compounds and alkylating agents to generate intermediates that cyclize with methylhydrazine or hydrazine hydrate to form methyl-substituted pyrazoles.
- Although this method is primarily used for hydroxypyrazole derivatives, it can be adapted for preparing 4-methylpyrazole derivatives, which can then be selectively alkylated with bromoethyl groups.
This approach is advantageous for industrial scale synthesis due to the use of low-cost and less corrosive reagents and the potential for high yield and purity.
Direct Preparation from Primary Amines and β-Haloketones
Research Findings:
Recent studies have demonstrated fast and straightforward methods to prepare N-substituted pyrazoles from primary amines and β-haloketones or β-haloaldehydes.
- Primary aliphatic amines react with 1,3-dicarbonyl compounds and hydroxylamine derivatives in polar aprotic solvents like DMF at elevated temperatures (~85 °C) to form pyrazoles bearing various N-substituents.
- Although the cited example synthesizes 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole, the methodology can be extended to 4-methylpyrazoles and bromoethyl substituents by selecting appropriate amines and halogenated alkylating agents.
This method offers a rapid route with moderate yields (~38%) and can be optimized for 1-(2-bromoethyl)-4-methyl-1H-pyrazole synthesis.
Data Table: Summary of Preparation Methods
Research Findings and Analysis
- The direct N-alkylation method is the most straightforward and commonly used for introducing the 2-bromoethyl group onto 4-methylpyrazole. The reaction conditions must be optimized to avoid side reactions and achieve high selectivity.
- The multi-step synthesis involving pyrazole-containing intermediates allows for more complex functionalization and is useful when the bromoethyl group is part of a larger synthetic scheme, such as in pharmaceutical intermediate production.
- The cyclization approach from malonate derivatives provides a scalable and industrially viable route to methyl-substituted pyrazoles, which can be further modified to introduce the bromoethyl substituent.
- The direct preparation from primary amines and β-haloketones is a newer method offering speed and simplicity, though yields may require improvement for practical applications.
Q & A
Q. How can researchers optimize the synthesis of 1-(2-bromoethyl)-4-methyl-1H-pyrazole to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction variables. For bromoethyl-substituted pyrazoles, key factors include:
- Solvent selection : Polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) enhance reactivity due to their ability to stabilize intermediates .
- Catalyst use : Acidic conditions (e.g., trifluoroacetic acid) promote efficient substitution reactions, as demonstrated in azide-functionalized pyrazole syntheses .
- Temperature control : Stepwise heating (e.g., 0°C → 50°C) minimizes side reactions .
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and ensuring complete conversion .
Post-synthesis purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) yields high-purity products suitable for downstream applications .
Q. Which spectroscopic methods are most effective for characterizing 1-(2-bromoethyl)-4-methyl-1H-pyrazole?
- Methodological Answer : A multi-technique approach ensures accurate structural validation:
- NMR spectroscopy : H and C NMR confirm substituent positions and regiochemistry. For example, methyl group protons typically resonate at δ 2.1–2.5 ppm, while bromoethyl protons appear as triplets near δ 3.5–4.0 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M] at m/z 205.0169 for CHBrN) .
- Infrared (IR) spectroscopy : Peaks at 2129 cm (C-Br stretch) and 1681 cm (C=N/C=O) confirm functional groups .
Advanced Research Questions
Q. How can mechanistic studies elucidate the bromoethyl group’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Mechanistic insights can be gained via:
- Kinetic isotope effects (KIEs) : Deuterium labeling at the bromoethyl carbon reveals transition-state geometry during substitution .
- Computational modeling : Density functional theory (DFT) predicts activation energies for SN2 vs. SN1 pathways, highlighting solvent effects (e.g., polar aprotic solvents favor SN2) .
- Trapping experiments : Adding azide ions (N) to reaction mixtures isolates intermediates (e.g., azide-substituted pyrazoles), confirming stepwise vs. concerted mechanisms .
Q. When encountering discrepancies in biological activity data, what strategies confirm structural integrity versus assay variability?
- Methodological Answer : Resolve contradictions through:
- Purity validation : Re-analyze compound purity via HPLC or H NMR. Impurities ≥5% can skew bioactivity results, as seen in pyrazole receptor-binding assays .
- Orthogonal assays : Compare results across multiple platforms (e.g., enzymatic inhibition vs. cell-based assays). For cannabinoid receptor studies, competitive binding assays (e.g., radiolabeled probes) paired with functional assays (e.g., vas deferens twitch inhibition) validate target engagement .
- Crystallography : Co-crystallization with target proteins (e.g., enzymes) confirms binding modes and rules out off-target effects .
Q. How can computational modeling predict the reactivity of 1-(2-bromoethyl)-4-methyl-1H-pyrazole in different solvents?
- Methodological Answer : DFT-based approaches enable solvent effect analysis:
- Solvent parameterization : Include dielectric constants (ε) and hydrogen-bonding descriptors for solvents like DMSO (ε = 47.2) or acetonitrile (ε = 37.5) .
- Transition-state analysis : Calculate Gibbs free energy (ΔG) for bromoethyl substitution in explicit solvent models to predict reaction rates .
- Charge distribution mapping : Electrostatic potential surfaces identify nucleophilic attack sites (e.g., bromine’s electrophilic carbon) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
